molecular formula C13H13BrO B7858014 1-Bromo-2-propoxynaphthalene

1-Bromo-2-propoxynaphthalene

Cat. No. B7858014
M. Wt: 265.14 g/mol
InChI Key: PQLPIFXYQAQUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-propoxynaphthalene is a useful research compound. Its molecular formula is C13H13BrO and its molecular weight is 265.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-propoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-propoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Methylnaphthalene Derivatives : The Diels-Alder reaction involving bromobenzyne derivatives, including compounds similar to 1-Bromo-2-propoxynaphthalene, leads to the synthesis of methylnaphthalene compounds. Such reactions are foundational in organic synthesis, demonstrating the versatility of bromonaphthalenes in constructing complex molecular structures (Onyango et al., 2015).

  • Building Blocks for Bioactive Compounds : Compounds akin to 1-Bromo-2-propoxynaphthalene, such as 2-Allyl-3-bromo-1,4-dimethoxynaphthalene, are utilized as key intermediates in constructing biologically active pyranonaphthoquinones. These compounds are derived from simple naphthalene derivatives and have potential biological applications (Limaye et al., 2012).

  • Thermal Degradation Studies : The thermal degradation of brominated hydrocarbons, which includes bromonaphthalene derivatives, has been studied to understand the formation of hazardous combustion byproducts like brominated dioxins. This research is crucial in assessing environmental and health risks associated with these compounds (Evans & Dellinger, 2003).

Material Science and Spectroscopy

  • Structural Analysis and Spectroscopy : The structural analysis of 1-Bromo-2,3-dimethoxynaphthalene, a compound related to 1-Bromo-2-propoxynaphthalene, through density functional theory (DFT) and spectroscopic methods, provides insights into its molecular geometry and electronic properties. Such analyses are vital for understanding the chemical behavior and potential applications of these compounds in material science (Mariappan & Sundaraganesan, 2014).

Analytical Chemistry

  • Selective Sensing Applications : The use of 1-bromo-2-methylnaphthalene in a protective medium like sodium deoxycholate enables selective recognition of Cu(II) ions at very low concentrations. This showcases the potential of bromonaphthalene derivatives in developing sensitive and selective analytical methods for metal ion detection (Wang et al., 2005).

properties

IUPAC Name

1-bromo-2-propoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLPIFXYQAQUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-propoxynaphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-propoxynaphthalene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-propoxynaphthalene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-propoxynaphthalene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-propoxynaphthalene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-propoxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.